molecular formula C23H15ClFN5O2 B12206080 1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- CAS No. 1049118-97-9

1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl-

Cat. No.: B12206080
CAS No.: 1049118-97-9
M. Wt: 447.8 g/mol
InChI Key: IUENIJLQQMNMOS-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- is a complex organic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- typically involves a multicomponent reaction. This method allows for the efficient production of triazole derivatives from readily available starting materials. The base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate is a common approach . The reaction conditions often include the use of sodium azide and diazonium salts obtained from anilines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while reduction may produce triazole derivatives with additional hydrogen atoms.

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen synthase kinase-3, it may interfere with the enzyme’s activity, leading to altered cellular processes . As an antagonist of GABA receptors, it may block the receptor’s function, affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticancer agent and its diverse applications in medicinal chemistry make it a valuable compound for further research and development.

Properties

CAS No.

1049118-97-9

Molecular Formula

C23H15ClFN5O2

Molecular Weight

447.8 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C23H15ClFN5O2/c1-13-21(23(31)26-17-4-2-3-16(25)11-17)27-29-30(13)18-9-10-20-19(12-18)22(32-28-20)14-5-7-15(24)8-6-14/h2-12H,1H3,(H,26,31)

InChI Key

IUENIJLQQMNMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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